molecular formula C11H21O6P B14287775 Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate CAS No. 138611-37-7

Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate

Cat. No.: B14287775
CAS No.: 138611-37-7
M. Wt: 280.25 g/mol
InChI Key: FJXMZXZQPLKLTG-UHFFFAOYSA-N
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Description

Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate is an organophosphorus compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction is a well-known method for preparing phosphonates and involves the reaction of a trialkyl phosphite with an alkyl halide. For this compound, the reaction of diethyl phosphite with 4-chlorobutyryl chloride under controlled conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols .

Scientific Research Applications

Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ester and ketone groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis .

Properties

138611-37-7

Molecular Formula

C11H21O6P

Molecular Weight

280.25 g/mol

IUPAC Name

4-(1-diethoxyphosphoryl-2-oxopropoxy)butanal

InChI

InChI=1S/C11H21O6P/c1-4-16-18(14,17-5-2)11(10(3)13)15-9-7-6-8-12/h8,11H,4-7,9H2,1-3H3

InChI Key

FJXMZXZQPLKLTG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)C)OCCCC=O)OCC

Origin of Product

United States

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